![molecular formula C24H36N4O2 B3015497 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941933-28-4](/img/structure/B3015497.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H36N4O2 and its molecular weight is 412.578. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Characterization
Research has been conducted to characterize compounds with structural similarities to "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide," focusing on their molecular structures. For example, studies on venlafaxine, an antidepressant drug, provided detailed insights into its molecular conformation and intramolecular hydrogen bonding, highlighting the compound's different conformational features (L. Tessler & I. Goldberg, 2004). Similarly, investigations into the oxidation of enamine-esters with lead tetra-acetate presented novel insights into the formation of heterocyclic polyesters, showcasing the compound's chemical versatility (R. Carr, R. Norman, & J. Vernon, 1980).
Catalysis and Synthetic Applications
Compounds analogous to "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" have been explored for their catalytic applications. Notably, the use of imido vanadium(V) complexes, containing (2-anilidomethyl)pyridine ligands, demonstrated exceptionally high catalytic activities for ethylene dimerization, producing 1-butene with notable selectivity (Shu Zhang & K. Nomura, 2010).
Hydrogen-Bonded Supramolecular Networks
The molecule of N,N'-bis(4-pyridylmethyl)oxalamide, a structurally similar compound, was studied for its ability to form extended supramolecular networks through hydrogen bonding. This research highlights the importance of intermolecular interactions in crystal packing and potentially guides the design of new materials with specific properties (Gene-Hsiang Lee, 2010).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-27(2)21-12-10-20(11-13-21)22(28-16-6-7-17-28)18-26-24(30)23(29)25-15-14-19-8-4-3-5-9-19/h8,10-13,22H,3-7,9,14-18H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZQQBHNVNLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
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